molecular formula C10H12F3N B13968923 N-ethyl-3-methyl-N-(trifluoromethyl)aniline

N-ethyl-3-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13968923
M. Wt: 203.20 g/mol
InChI Key: VUXKONKHOYJWOD-UHFFFAOYSA-N
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Description

N-ethyl-3-methyl-N-(trifluoromethyl)aniline is an organic compound belonging to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3-methyl-N-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated arene with an amine. For instance, the reaction of 3-chloro-N-ethyl-N-(trifluoromethyl)aniline with methylamine under anhydrous conditions can yield the desired compound. The reaction is typically carried out in a solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

N-ethyl-3-methyl-N-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-ethyl-3-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(trifluoromethyl)aniline
  • N-ethyl-3-methyl-N-(trifluoromethyl)benzamide
  • N-ethyl-3-methyl-N-(trifluoromethyl)phenylamine

Uniqueness

N-ethyl-3-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for various applications compared to similar compounds .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-ethyl-3-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-3-14(10(11,12)13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

InChI Key

VUXKONKHOYJWOD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(F)(F)F

Origin of Product

United States

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